Product packaging for 7-Deschloro-8-chloro Clobazam(Cat. No.:)

7-Deschloro-8-chloro Clobazam

Cat. No.: B13429846
M. Wt: 300.74 g/mol
InChI Key: CFQSNGPGPDIAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Defining the Chemical Structure within the 1,5-Benzodiazepine Framework

7-Deschloro-8-chloro Clobazam is a derivative of the 1,5-benzodiazepine class of compounds. The core of its structure is a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, with the two nitrogen atoms located at positions 1 and 5 of the diazepine ring isca.meresearchgate.netijtsrd.com. This arrangement is characteristic of 1,5-benzodiazepines and distinguishes them from the more common 1,4-benzodiazepines researchgate.netnih.gov.

The chemical formula for this compound is C₁₆H₁₃ClN₂O₂ and it has a molecular weight of 300.74 g/mol axios-research.comlgcstandards.com. Its systematic IUPAC name is 8-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione clearsynth.com. The structure features a chloro group attached to the 8th position of the benzodiazepine (B76468) ring, a methyl group at the 1-position nitrogen, and a phenyl group at the 5-position nitrogen clearsynth.com. Additionally, there are two carbonyl groups at the 2 and 4 positions of the diazepine ring clearsynth.com.

Figure 1: Structural comparison of Clobazam and this compound.

Isomeric Relationship to Clobazam and Other Related Compounds

This compound is a positional isomer of Clobazam. Both compounds share the same molecular formula and molecular weight axios-research.comnih.gov. The key difference lies in the position of the chlorine atom on the benzene ring of the benzodiazepine structure. In Clobazam, the chlorine atom is located at the 7th position, hence its IUPAC name 7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione researchgate.netnih.govgpatindia.com. In this compound, the chlorine atom is shifted to the 8th position clearsynth.com.

This compound is often considered an impurity or a related compound of Clobazam clearsynth.com. The synthesis of Clobazam can sometimes yield positional isomers like this compound, necessitating purification to isolate the desired product. The similar structures and physicochemical properties of these isomers can make their separation challenging.

Theoretical Stereochemical Considerations for Benzodiazepine Derivatives

The 1,5-benzodiazepine ring, in its puckered conformation, can exhibit chirality. However, in the case of this compound, the molecule is achiral due to a plane of symmetry. The substitution pattern on the diazepine ring, specifically the carbonyl groups at positions 2 and 4, and the lack of a chiral center, means that this molecule does not have stereoisomers.

In more complex benzodiazepine derivatives, the introduction of a chiral center, for instance, by substitution at the 3-position of the diazepine ring, can lead to the existence of enantiomers. Studies on other benzodiazepines have shown that these stereoisomers can exhibit different pharmacological activities nih.gov. For example, in some 3-substituted 1,5-benzodiazepines, one enantiomer may act as a central nervous system depressant while the other may have convulsant effects nih.gov. While this is a general consideration for the broader class of benzodiazepines, it is important to note that this compound itself does not possess a stereocenter and therefore does not exhibit stereoisomerism.

Data Tables

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂O₂ axios-research.comlgcstandards.com
Molecular Weight300.74 g/mol axios-research.comnih.gov
CAS Number22316-27-4 axios-research.comlgcstandards.comclearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN2O2 B13429846 7-Deschloro-8-chloro Clobazam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

7-chloro-5-methyl-1-phenyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C16H13ClN2O2/c1-18-14-9-11(17)7-8-13(14)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

CFQSNGPGPDIAQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)N(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Derivation Pathways

General Principles of 1,5-Benzodiazepine Synthesis

The synthesis of the 1,5-benzodiazepine core, the foundational structure of clobazam and its isomers, is a well-established area of heterocyclic chemistry. chemicalbook.comresearchgate.netgoogle.com A common and versatile method involves the condensation reaction between a substituted o-phenylenediamine (B120857) and a β-dicarbonyl compound or its equivalent. google.com Various catalysts, including acidic and basic catalysts, as well as greener alternatives like solid-supported catalysts (e.g., silica, zeolite) and microwave-assisted synthesis, have been employed to improve reaction efficiency and yield. chemicalbook.comresearchgate.netchemdad.com

The general synthetic scheme for 1,5-benzodiazepine-2,4-diones typically involves the reaction of an appropriately substituted o-phenylenediamine with a malonic acid derivative, followed by cyclization. The substituents on the o-phenylenediamine and the malonic acid derivative ultimately determine the substitution pattern on the final benzodiazepine (B76468) ring system.

Proposed Synthetic Routes for 7-Deschloro-8-chloro Clobazam

Based on the general principles of 1,5-benzodiazepine synthesis and specific patent literature, the synthesis of this compound can be approached through direct synthesis or by derivation from closely related precursors.

Direct Synthesis Approaches to Halogenated Benzodiazepine Isomers

A direct synthetic approach to this compound would logically start from a precursor already containing the desired 4-chloro substitution on the aniline (B41778) ring of the o-phenylenediamine moiety. A plausible synthetic pathway is outlined in the following table:

StepReactionReactantsReagents and ConditionsProduct
1Nucleophilic Aromatic Substitution4-Chloro-2-nitroaniline and Phenylboronic Acid (or aniline)Palladium catalyst, baseN-(5-chloro-2-nitrophenyl)phenylamine
2Reduction of Nitro GroupN-(5-chloro-2-nitrophenyl)phenylamineReducing agent (e.g., Fe/NH₄Cl, H₂/Pd-C)4-Chloro-N¹-phenylbenzene-1,2-diamine
3Condensation and Cyclization4-Chloro-N¹-phenylbenzene-1,2-diamine and a malonic acid derivative (e.g., malonic acid dichloride, monoethyl malonate)Heat, possibly with a catalyst8-Chloro-1-phenyl-1,5-dihydro-benzo[b] chemdad.comgoogle.comdiazepine-2,4-dione
4N-Methylation8-Chloro-1-phenyl-1,5-dihydro-benzo[b] chemdad.comgoogle.comdiazepine-2,4-dioneMethylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., NaH, K₂CO₃)8-Chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione (this compound)

This synthetic route is supported by patent literature which describes the synthesis of the N-desmethyl precursor, 8-chloro-1-phenyl-1,5-dihydro-benzo[b] chemdad.comgoogle.comdiazepine-2,4-dione, and its subsequent methylation to yield the final product. google.comgoogle.com The key starting material for this pathway is 4-chloro-N¹-phenylbenzene-1,2-diamine. google.com

Derivation from Clobazam or its Intermediates

Theoretically, this compound could be derived from clobazam or its intermediates through halogenation. However, the regioselectivity of electrophilic aromatic substitution on the benzodiazepine ring is directed by the existing substituents. The activating effect of the nitrogen atoms at positions 1 and 5, and the deactivating effect of the carbonyl groups, would likely direct incoming electrophiles to specific positions on the benzene (B151609) ring. Studies on the chlorination of benzodiazepine analogues suggest that chlorination tends to occur at the 7 and/or 9 positions, para and ortho to the activating nitrogen atom at position 1. Therefore, direct chlorination of a deschloro-clobazam precursor to selectively obtain the 8-chloro isomer would be challenging and likely result in a mixture of isomers.

A more feasible derivation involves starting with an intermediate that can be selectively halogenated before the formation of the benzodiazepine ring. For instance, selective chlorination of a suitable diphenylamine (B1679370) precursor at the desired position, followed by the established cyclization and methylation steps, would be a more controlled approach.

Mechanisms of Formation as Synthetic Impurities

The presence of this compound as an impurity in the synthesis of clobazam is a plausible scenario, primarily arising from isomeric contamination of starting materials.

Side Reactions During Clobazam Synthesis Processes

The standard synthesis of clobazam commences with 5-chloro-2-nitro-N-phenylaniline, which is then reduced to 4-chloro-N²-phenylbenzene-1,2-diamine. If the initial starting material, 2-nitro-5-chloroaniline, is contaminated with its isomer, 4-nitro-2-chloroaniline, this could lead to the formation of the corresponding isomeric diphenylamine and subsequently the 8-chloro clobazam impurity alongside the desired 7-chloro product.

The table below illustrates the potential pathway for impurity formation:

StepMain Reaction (for Clobazam)Potential Side Reaction (for Impurity)
1Starting Material: 2-Nitro-5-chloroanilineContaminant: 4-Nitro-2-chloroaniline
2Reaction with Aniline: Forms N-(4-chloro-2-nitrophenyl)phenylamineSide Reaction: Forms N-(5-chloro-2-nitrophenyl)phenylamine
3Reduction: Forms 4-Chloro-N²-phenylbenzene-1,2-diamineSide Product: Forms 5-Chloro-N²-phenylbenzene-1,2-diamine
4Cyclization & Methylation: Forms 7-Chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione (Clobazam)Impurity Formation: Forms 8-Chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione (this compound)

The control of isomeric purity of the initial starting materials is therefore crucial to minimize the formation of this compound as a process-related impurity.

Potential Degradation Pathways Leading to Isomeric Byproducts

Forced degradation studies of clobazam have been conducted under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. fda.govnih.gov While these studies have identified several degradation products, the formation of the 7-deschloro-8-chloro isomer through degradation of clobazam has not been explicitly reported.

It is conceivable that under harsh acidic or basic conditions, a rearrangement or isomerization of the chloro-substituent on the benzene ring could occur, but this is generally considered a low-probability event. The carbon-chlorine bond in an aromatic ring is typically stable. Degradation of clobazam is more commonly reported to involve hydrolysis of the amide bonds or other modifications to the benzodiazepine ring itself. nih.gov Therefore, while theoretically possible, the formation of this compound as a degradation product of clobazam is not considered a primary pathway of its formation.

Preclinical Pharmacological Investigations and Receptor Interactions

In Vitro Studies on Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

The primary mechanism of action for benzodiazepines like Clobazam is the allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor system in the mammalian brain. plos.org These receptors are ligand-gated ion channels that, upon activation by GABA, become permeable to chloride ions, leading to hyperpolarization of the neuron and a dampening of its activity. plos.orgwikipedia.org

Ligand Binding Affinity and Selectivity to GABA-A Receptor Subtypes (e.g., α1, α2, γ2)

GABA-A receptors are pentameric complexes typically composed of α, β, and γ subunits. plos.org The specific α-subunit isoform (e.g., α1, α2, α3, α5) within the receptor complex significantly influences its pharmacological properties. nih.gov Notably, the α1 subunit is strongly associated with sedative effects, whereas the α2 subunit is linked to anxiolytic and anticonvulsant actions. nih.govnih.gov

In vitro binding studies using cloned human GABA-A receptors have demonstrated that Clobazam and its major active metabolite, N-desmethylclobazam (N-CLB), exhibit a significant preference for α2-containing receptor complexes over α1-containing ones. plos.orgnih.gov This contrasts with other benzodiazepines, such as clonazepam, which show similar affinities for both α1- and α2-containing receptors. plos.org This selectivity for the α2 subunit may underlie the distinct clinical profile of Clobazam. nih.govresearchgate.net

Interactive Table: Binding Affinities (Ki, nM) of Clobazam and Metabolite at Human GABA-A Receptor Subtypes Data derived from in vitro studies on cloned human receptors expressed in HEK293 cells.

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2
Clobazam (CLB)26577100830
N-desmethylclobazam (N-CLB)3771202501230
Source: Jensen et al. (2014) plos.org

Allosteric Modulatory Effects on Chloride Channel Conductance

Clobazam and N-desmethylclobazam function as positive allosteric modulators of the GABA-A receptor. nih.govebi.ac.uk They bind to a distinct site on the receptor, known as the benzodiazepine (B76468) binding site, located at the interface between the α and γ subunits. wikipedia.org This binding event does not open the chloride channel directly but enhances the effect of the endogenous ligand, GABA. ebi.ac.uk By increasing the affinity of GABA for its receptor, these compounds increase the frequency of chloride channel opening, which enhances the influx of chloride ions. wikipedia.orgnih.gov This influx leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and thus inhibiting the generation of action potentials. nih.gov

Comparative Pharmacodynamics with Clobazam and N-desmethylclobazam in Preclinical Models

Clobazam is extensively metabolized in the liver, primarily by the enzyme CYP3A4, to its active metabolite, N-desmethylclobazam (N-CLB). drugbank.comnih.gov This metabolite is not only active but is the major circulating moiety in humans, with plasma concentrations typically 3 to 5 times higher than the parent compound at steady state. drugbank.comaesnet.org The elimination half-life of N-CLB is also substantially longer (71-82 hours) than that of Clobazam (36-42 hours). drugbank.com

Interactive Table: Comparative Pharmacodynamic and Pharmacokinetic Properties

PropertyClobazam (CLB)N-desmethylclobazam (N-CLB)
Primary Function GABA-A Positive Allosteric ModulatorGABA-A Positive Allosteric Modulator
Receptor Selectivity Higher affinity for α2 vs. α1 subtypesHigher affinity for α2 vs. α1 subtypes
Plasma Concentration Lower than N-CLB at steady state3-5 times higher than CLB at steady state
Elimination Half-life 36-42 hours71-82 hours
Metabolism Metabolized to N-CLB by CYP3A4Metabolized mainly by CYP2C19
Sources: plos.orgdrugbank.comaesnet.org

Neurochemical Effects in Ex Vivo Brain Preparations

The modulation of the primary inhibitory system in the brain has downstream consequences on other neurotransmitter systems and neuronal network properties.

Impact on Neurotransmitter Systems and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. uq.edu.au This process relies on a delicate balance between excitatory (e.g., glutamate) and inhibitory (GABA) neurotransmission. nih.gov By enhancing GABAergic inhibition, compounds like Clobazam can modulate this balance. This modulation can influence forms of long-term synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD), which are critical for neural circuit refinement. nih.govmdpi.com Disruptions in the communication between brain regions like the hippocampus and prefrontal cortex, which are crucial for cognitive functions, are linked to neuropsychiatric conditions and can be regulated by various neurotransmitter systems, including the GABAergic system. nih.gov Ex vivo studies using brain slice preparations allow for the direct investigation of how such compounds alter synaptic strength and network activity. mdpi.com

Potential Influence on GABA Transporter Protein Expression

Beyond direct receptor modulation, some evidence suggests that Clobazam may influence the broader GABAergic system. GABA transporters (GATs) are critical for terminating synaptic transmission by removing GABA from the synaptic cleft. sigmaaldrich.comfrontiersin.org A study using a rat model of epilepsy found that chronic treatment with Clobazam was associated with an upregulation of the GABA transporter GAT3 in the hippocampus. nih.gov This suggests that in addition to the allosteric activation of GABA-A receptors, Clobazam might exert some of its effects by modifying the expression of proteins involved in GABA reuptake, potentially increasing the capacity for GABA transport. nih.gov

Metabolism and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Profiling

In vitro studies using human liver microsomes and hepatocytes are instrumental in characterizing the metabolic stability and identifying the metabolites of clobazam. researchgate.netnih.gov These systems allow for the prediction of in vivo clearance and the elucidation of metabolic pathways. researchgate.net Clobazam is extensively metabolized, with only about 2% of the parent drug being excreted unchanged in the urine and 1% in the feces. drugbank.com

The primary metabolite formed is N-desmethylclobazam (norclobazam), which is pharmacologically active. researchgate.netnih.gov In fact, during therapeutic use, the plasma concentrations of N-desmethylclobazam are typically three to five times higher than those of clobazam itself. drugbank.com Another major, but inactive, metabolite is 4'-hydroxyclobazam (B12754370). wikipedia.org In total, while N-desmethylclobazam accounts for the majority of the metabolized drug, at least eight other minor metabolites have been identified. nih.govdoctorlib.org

Table 1: Major Metabolites of Clobazam

Metabolite Name Abbreviation Pharmacological Activity
N-desmethylclobazam N-CLB Active
4'-hydroxyclobazam - Inactive

This table summarizes the key metabolites of clobazam and their known activity.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19, CYP2B6) in Biotransformation

The metabolism of clobazam is predominantly carried out by cytochrome P450 (CYP) enzymes. sigmaaldrich.cnsigmaaldrich.com The N-demethylation of clobazam to its active metabolite, N-desmethylclobazam, is primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. drugbank.comnih.gov

The subsequent hydroxylation and inactivation of N-desmethylclobazam are mainly mediated by CYP2C19. researchgate.netnih.gov The formation of the inactive metabolite 4'-hydroxyclobazam is attributed to the activity of CYP2C18 and CYP2C19. nih.gov Further metabolism of 4'-hydroxyclobazam via demethylation involves CYP2C9, CYP2B6, and CYP3A4. nih.gov The genetic polymorphism of CYP2C19 can significantly impact the metabolism of N-desmethylclobazam, leading to variations in plasma concentrations among individuals. drugbank.compharmgkb.org Patients who are poor metabolizers of CYP2C19 may have up to five times higher levels of N-desmethylclobazam compared to extensive metabolizers. drugbank.com

Table 2: Cytochrome P450 Enzymes Involved in Clobazam Metabolism

Enzyme Role in Clobazam Metabolism
CYP3A4 Primary enzyme for N-demethylation of clobazam to N-desmethylclobazam. drugbank.comnih.gov Also involved in the demethylation of 4'-hydroxyclobazam. nih.gov
CYP2C19 Minor role in N-demethylation of clobazam. nih.gov Primary enzyme for the hydroxylation (inactivation) of N-desmethylclobazam. researchgate.netnih.gov Also involved in the formation of 4'-hydroxyclobazam. nih.gov
CYP2B6 Minor role in N-demethylation of clobazam. nih.gov Also involved in the demethylation of 4'-hydroxyclobazam. nih.gov
CYP2C18 Involved in the formation of 4'-hydroxyclobazam and hydroxylation of N-desmethylclobazam. nih.gov

| CYP2C9 | Involved in the demethylation of 4'-hydroxyclobazam. nih.gov |

This interactive table details the specific roles of various CYP450 enzymes in the biotransformation of clobazam and its metabolites.

Theoretical Biotransformation Pathways for 7-Deschloro-8-chloro Clobazam

The primary route would likely be N-demethylation at the 1-position, analogous to the formation of N-desmethylclobazam from clobazam. This reaction would be anticipated to be catalyzed predominantly by CYP3A4, with potential minor contributions from CYP2C19 and CYP2B6. The resulting metabolite, N-desmethyl-7-deschloro-8-chloro clobazam, would likely retain pharmacological activity.

Furthermore, hydroxylation of the phenyl group at the 5-position is another probable metabolic pathway, similar to the formation of 4'-hydroxyclobazam. This would likely be mediated by CYP2C19 and CYP2C18. Subsequent metabolism could involve a combination of these pathways, leading to hydroxylated and N-demethylated derivatives.

Implications for Metabolic Interactions with Co-administered Compounds in Preclinical Contexts

The reliance of clobazam on the CYP450 enzyme system, particularly CYP3A4 and CYP2C19, creates a potential for metabolic interactions with other co-administered drugs in preclinical studies.

Strong inhibitors of CYP3A4, such as ketoconazole, can increase the plasma concentration of clobazam. nih.gov Similarly, inhibitors of CYP2C19, like omeprazole, can lead to elevated levels of the active metabolite, N-desmethylclobazam. nih.govmedsafe.govt.nz Conversely, inducers of these enzymes, such as carbamazepine (B1668303) and phenytoin, can accelerate the metabolism of clobazam, potentially altering its efficacy. medsinfo.com.auaesnet.org

Clobazam itself can also act as a weak inhibitor of CYP2D6 and a weak inducer of CYP3A4, which may affect the metabolism of other drugs that are substrates for these enzymes. nih.govnih.gov For instance, co-administration of clobazam has been shown to increase the exposure to dextromethorphan, a CYP2D6 substrate. nih.gov These interactions are important considerations in preclinical models to avoid confounding results and to accurately interpret pharmacological and toxicological data.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Clobazam
N-desmethylclobazam (norclobazam)
4'-hydroxyclobazam
4'-hydroxy-N-desmethylclobazam
Ketoconazole
Omeprazole
Carbamazepine
Phenytoin
Dextromethorphan

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating 7-Deschloro-8-chloro Clobazam from the main Clobazam compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Clobazam and its impurities. researchgate.net A robust, stability-indicating HPLC method is essential for separating and quantifying this compound.

Method development typically involves the following:

Column Selection: A reversed-phase C18 column is commonly used for the separation of Clobazam and its impurities. researchgate.netnih.gov

Mobile Phase Optimization: The mobile phase composition is critical for achieving adequate resolution. A mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent (like acetonitrile (B52724) or methanol) is frequently employed. researchgate.netnih.govmdpi.com The ratio is optimized to ensure a good separation between Clobazam and its isomeric impurity.

Detection: UV detection is standard, with the wavelength often set around 230 nm to monitor the elution of the compounds. researchgate.netnih.gov

Validation of the HPLC method is performed according to ICH guidelines and includes:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com

Precision and Accuracy: Assessed to ensure the reliability and exactness of the results. nih.gov

Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A typical HPLC method for Clobazam and its impurities might use a gradient elution to resolve all related substances effectively. nih.gov

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Buffer (e.g., 50 mM KH2PO4, pH 8.5) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL

Gas Chromatography (GC) Applications for Volatile Derivatives

While HPLC is the predominant method, Gas Chromatography (GC) can also be utilized, particularly for the analysis of volatile derivatives of Clobazam and its impurities. researchgate.net Due to the relatively low volatility of these compounds, derivatization is often necessary to convert them into species suitable for GC analysis. researchgate.net

Common derivatization techniques include:

Alkylation

Acylation

Silylation

GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of trace-level impurities. icm.edu.pl The use of a nitrogen-selective detector can also enhance the selectivity for nitrogen-containing compounds like this compound. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. nih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The proton chemical shifts and coupling constants would be distinct for this compound compared to Clobazam due to the different substitution pattern on the aromatic ring.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the chlorinated aromatic ring will be a key differentiator.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. researchgate.net

Comprehensive 1D and 2D NMR analyses (such as COSY, HSQC, and HMBC) are crucial for the unambiguous assignment of all proton and carbon signals, confirming the position of the chlorine atom in this compound. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. benthamdirect.com

Molecular Ion Peak: Electrospray ionization (ESI) mass spectrometry would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of this compound (C₁₆H₁₃ClN₂O₂), which is 300.74 g/mol . nih.govaxios-research.com

Fragmentation Pattern: The fragmentation pattern obtained from MS/MS analysis provides structural information. The loss of specific fragments can help to confirm the connectivity of the atoms within the molecule. The fragmentation of this compound would be compared to that of Clobazam to identify differences arising from the altered chlorine position. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. icm.edu.pl The λmax (wavelength of maximum absorbance) for this compound in a given solvent would be expected to be slightly different from that of Clobazam due to the effect of the chloro-substituent's position on the electronic structure of the chromophore. The UV spectrum of Clobazam typically shows a maximum absorbance around 230 nm. icm.edu.pl

Table 2: Summary of Spectroscopic Data for Clobazam and its Isomer

TechniqueClobazamThis compound (Expected)
¹H NMR Characteristic signals for protons on the 7-chloro substituted ring.Shifted signals for protons on the 8-chloro substituted ring.
¹³C NMR Specific chemical shifts for carbons in the 7-chloro substituted ring.Altered chemical shifts for carbons in the 8-chloro substituted ring.
Mass Spec (m/z) 301.0738 [M+H]⁺ nih.gov301.0738 [M+H]⁺ (Isomers have the same mass)
IR (cm⁻¹) Characteristic C=O, C-N, C-Cl stretches.Similar functional group peaks with potential shifts in the fingerprint region.
UV-Vis (λmax) ~230 nmSlight shift in λmax compared to Clobazam.

Quantitative Analysis Methods for Impurity Detection and Purity Assessment

The primary method for the quantitative analysis of this compound, as well as other impurities related to Clobazam, is High-Performance Liquid Chromatography (HPLC). researchgate.netindiandrugsonline.orgnih.gov This technique is favored for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.

A stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products and impurities. researchgate.netindiandrugsonline.orgnih.gov Such methods are typically developed and validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. indiandrugsonline.org

For the analysis of Clobazam and its related substances, including this compound, a reversed-phase HPLC (RP-HPLC) approach is commonly employed. indiandrugsonline.orgnih.gov This often involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like acetonitrile. researchgate.netnih.gov Detection is typically carried out using a UV detector at a specific wavelength, for instance, 230 nm or 254 nm. researchgate.netindiandrugsonline.org

The development of these methods often includes forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. researchgate.netindiandrugsonline.orgnih.gov This helps to ensure that the analytical method can effectively separate the main compound from any potential degradation products that might form under these conditions. researchgate.net For example, Clobazam has been shown to degrade under acidic and basic hydrolytic conditions. indiandrugsonline.orgnih.gov

The precision of these HPLC methods is demonstrated by low relative standard deviation (RSD) values for retention time and peak area, typically below 2%. The accuracy is confirmed by recovery studies. The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity for detecting trace amounts of impurities. indiandrugsonline.org

In addition to HPLC with UV detection, more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for structural confirmation and even more sensitive quantification of impurities. aruplab.com

Application as a Reference Standard in Pharmaceutical Quality Control and Research

This compound is utilized as a fully characterized chemical compound that serves as a reference standard for the API Clobazam. axios-research.com Reference standards are critical in pharmaceutical quality control (QC) and research for several reasons:

Analytical Method Development and Validation: Reference standards of known purity are essential for developing and validating analytical methods, such as HPLC, to ensure they are accurate, precise, and specific for the intended analysis. axios-research.com

Impurity Profiling: By using a reference standard for this compound, pharmaceutical manufacturers can accurately identify and quantify this specific impurity in their Clobazam drug substance and product batches. synzeal.compharmaffiliates.com

Quality Control: During the synthesis and formulation stages of drug development, reference standards are used in QC applications to monitor the purity of the API and the final drug product. axios-research.com This ensures that the levels of impurities are within the acceptable limits set by regulatory authorities.

Traceability: These standards provide traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com

The availability of well-characterized reference standards for impurities like this compound is crucial for the pharmaceutical industry to meet stringent regulatory requirements and to ensure the safety and quality of the final drug product. researchgate.net

Structure Activity Relationship Sar Theoretical Considerations for Benzodiazepine Isomers

Influence of Halogen Substitution Position on Receptor Binding and Functional Activity

The position of halogen substituents on the aromatic ring of a benzodiazepine (B76468) is a well-established factor in its affinity for the GABA-A receptor. For 1,4- and 1,5-benzodiazepines, an electronegative substituent at the 7-position is considered essential for potent anxiolytic and anticonvulsant activity. gpatindia.com This substitution significantly enhances the binding affinity of the molecule to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor. gpatindia.comnih.gov

Conversely, moving this electronegative group to other positions, such as the 6, 8, or 9 positions, is known to decrease or abolish this activity. gpatindia.com Specifically for 7-Deschloro-8-chloro Clobazam, the chlorine atom is shifted from the electronically favorable 7-position to the 8-position. Based on established SAR principles, this positional shift is predicted to result in a substantial reduction in binding affinity and functional activity compared to Clobazam. gpatindia.comsnmjournals.org The electron-withdrawing nature of the substituent at position 7 is thought to be crucial for proper orientation and electronic interaction within the receptor pocket. Shifting this group to the 8-position would alter the molecule's electronic distribution and steric profile, likely leading to a less favorable interaction with key amino acid residues at the binding site.

Table 1. Theoretical Influence of Chlorine Position on GABA-A Receptor Binding Affinity for Clobazam Isomers
CompoundChlorine PositionPredicted Relative Binding AffinityRationale Based on Established SAR
Clobazam7HighThe 7-position is optimal for an electron-withdrawing group, maximizing favorable interactions at the benzodiazepine binding site. gpatindia.com
This compound8Low to NegligibleSubstitution at the 8-position is known to significantly decrease or abolish anxiolytic activity. gpatindia.comsnmjournals.org

Computational Chemistry and Molecular Docking Studies for Binding Site Prediction

Computational modeling and molecular docking provide valuable tools for visualizing how benzodiazepine isomers might interact with their receptor target. The benzodiazepine binding site on the GABA-A receptor is a well-defined pocket at the interface between the α and γ subunits. researchgate.netplos.org For Clobazam, studies indicate it binds at the α2/γ2 subunit interface, which is consistent with its pharmacological profile. drugbank.comresearchgate.net

Key interactions that stabilize the binding of benzodiazepines include:

Hydrogen Bonding: A proton-accepting group, typically the carbonyl oxygen at the 2-position, is crucial for forming hydrogen bonds with residues in the binding pocket, such as threonines. gpatindia.complos.org

Hydrophobic and van der Waals Interactions: The aromatic rings of the benzodiazepine structure engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like histidine and tyrosine within the receptor pocket. plos.org

In docking simulations, the 7-chloro substituent of Clobazam is positioned to make favorable interactions within a specific sub-pocket. When modeling this compound, the repositioned chlorine atom at the 8-position would emerge in a different region of the binding site. This new position is likely to introduce steric hindrance or unfavorable electronic interactions with the surrounding amino acids, disrupting the optimal fit achieved by the 7-chloro substitution. gpatindia.com Molecular modeling studies of other benzodiazepine analogues have confirmed that the precise positioning of halogen atoms is critical for maintaining the network of interactions required for high-affinity binding. acs.org The altered geometry of the 8-chloro isomer would likely prevent it from adopting the low-energy conformation required for potent receptor modulation. nih.gov

Topological and Electronic Descriptors for Pharmacological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical structure of compounds with their biological activity using mathematical models built from molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure, including its topology, electronic properties, and lipophilicity.

For benzodiazepines, key descriptors often include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energy of molecular orbitals (e.g., LUMO). The electronegativity of substituents, particularly on the aromatic ring, is a critical electronic parameter. orientjchem.orgchalcogen.ro

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross the blood-brain barrier and interact with hydrophobic regions of the receptor. researchgate.net

Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule (e.g., molecular weight, molar refractivity, Kier's shape indices). researchgate.netarabjchem.org

QSAR models for benzodiazepines consistently highlight the importance of an electron-withdrawing group at the 7-position. gpatindia.com When comparing Clobazam with this compound, several key descriptors would be identical (e.g., molecular formula and weight). However, electronic and topological descriptors that are sensitive to substituent position would differ. The shift of the chlorine atom would alter the molecule's dipole moment and the charge distribution across the aromatic ring, which are critical for the electrostatic interactions within the receptor. QSAR models would predict a significant drop in activity for the 8-chloro isomer due to the suboptimal value of these position-dependent electronic descriptors. researchgate.net

Table 2. Comparison of Key Molecular Properties for Clobazam and its 8-Chloro Isomer
Property/DescriptorClobazamThis compoundSignificance
CAS Number22316-47-8 venkatasailifesciences.com22316-27-4 axios-research.comUnique identifier for each isomer.
Molecular FormulaC₁₆H₁₃ClN₂O₂ ebi.ac.ukC₁₆H₁₃ClN₂O₂ axios-research.comIdentical, as they are isomers.
Molecular Weight300.74 g/mol ebi.ac.uk300.74 g/mol axios-research.comIdentical, as they are isomers.
Chlorine Position78The primary structural difference, critically affecting electronic and steric properties.
Predicted Pharmacological ActivityHighLow / InactivePositional change of the key electronegative group leads to a predicted loss of function based on established SAR. gpatindia.com

Comparative Analysis with Established Clobazam SAR Data for Positional Isomers

A comparative analysis starkly illustrates the predicted pharmacological divergence between Clobazam and its 7-deschloro-8-chloro positional isomer. The established SAR for Clobazam and related benzodiazepines serves as a robust framework for predicting the consequences of this structural modification.

The key points of comparison are:

Role of Ring A Substitution: For Clobazam, the 7-chloro group is an activity-enhancing feature, essential for potent GABA-A receptor modulation. gpatindia.com For the 8-chloro isomer, this same group is in a position associated with a dramatic loss of the desired pharmacological activity. gpatindia.comsnmjournals.org

Receptor Fit: Clobazam's structure allows it to fit optimally into the α2/γ2 benzodiazepine binding site. drugbank.comresearchgate.net The altered geometry of the 8-chloro isomer is expected to result in a suboptimal fit, introducing steric clashes or disrupting necessary electronic interactions, thereby lowering binding affinity.

Electronic Profile: The electron-withdrawing effect of the chlorine atom at position 7 is a cornerstone of Clobazam's activity. Relocating it to position 8 fundamentally changes the molecule's electrostatic potential map, rendering it less complementary to the receptor's binding site.

In essence, while this compound is structurally very similar to Clobazam, the single positional shift of the chlorine atom is sufficient to predict a profound negative impact on its ability to act as a positive allosteric modulator of the GABA-A receptor. This comparison underscores the highly specific and finely-tuned nature of the drug-receptor interaction required for benzodiazepine activity.

Table 3. Comparative Structure-Activity Relationship (SAR) Summary
SAR FeatureClobazam (7-Chloro Isomer)This compound (8-Chloro Isomer)
Halogen PositionPosition 7 (Optimal)Position 8 (Suboptimal/Deactivating)
Predicted Receptor AffinityHighLow
Predicted Functional ActivityActive ModulatorWeak or Inactive Modulator
Fit in Binding SiteFavorable interactions with key residues.Predicted steric/electronic clashes.

Future Research Directions and Methodological Advances

Development of Advanced Synthetic Strategies for Isomeric Control

The synthesis of clobazam and its analogues can lead to the formation of various positional isomers, including 7-Deschloro-8-chloro Clobazam. The primary challenge lies in controlling the regioselectivity of the chlorination step on the benzodiazepine (B76468) ring system. Future research should focus on the development of advanced synthetic strategies that offer precise isomeric control, thereby minimizing the formation of unwanted isomers.

Key areas for investigation include:

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of aromatic rings at positions ortho to a directing metalation group (DMG). By carefully choosing the DMG and reaction conditions, it may be possible to direct chlorination specifically to the 8-position of the benzodiazepine core, thus favoring the formation of this compound over other isomers.

Catalyst-Controlled Regioselectivity: The use of novel transition-metal catalysts could provide a high degree of control over the chlorination reaction. Research into catalysts that can differentiate between the various positions on the benzodiazepine ring based on steric and electronic factors is a promising avenue.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved selectivity and reduced formation of byproducts, including isomeric impurities.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential for Isomeric ControlAdvantagesChallenges
Directed Ortho-Metalation (DoM) HighPrecise regioselectivity, well-established methodology.Requires a suitable directing group, may involve harsh reaction conditions.
Catalyst-Controlled Regioselectivity HighMild reaction conditions, high turnover numbers.Catalyst development can be complex and expensive.
Flow Chemistry Moderate to HighEnhanced safety, improved reproducibility, precise process control.Initial setup costs can be high, requires specialized equipment.

Comprehensive Preclinical Characterization of Any Identified Biological Activity

While this compound is currently considered an impurity, it is crucial to understand its intrinsic biological activity to fully assess its potential impact on patient safety. The structural similarity to clobazam, a known modulator of GABA-A receptors, suggests that this isomer may also possess neurological activity.

Future preclinical research should encompass a comprehensive characterization of the pharmacological and toxicological profile of this compound. This would involve a tiered approach:

In Vitro Receptor Binding and Functional Assays: Initial screening should focus on determining the binding affinity and functional activity of this compound at various central nervous system (CNS) receptors, with a primary focus on GABA-A receptor subtypes. A comparison with the activity of clobazam would provide valuable insights into its potential for similar or off-target effects.

In Vitro and In Vivo Genotoxicity Assays: Standard genotoxicity tests, such as the Ames test and in vivo micronucleus assay, are necessary to evaluate the mutagenic potential of the impurity.

In Vivo Animal Models: Should any significant biological activity be identified in vitro, further studies in animal models of epilepsy and anxiety would be warranted to assess its in vivo efficacy and potential for adverse effects.

The potential biological activities of positional isomers can vary significantly, as highlighted by the differing effects of other drug isomers.

Optimization of Analytical Detection and Monitoring in Complex Matrices

The accurate detection and quantification of this compound in both the drug substance and biological matrices are essential for quality control and safety assessment. While high-performance liquid chromatography (HPLC) is a commonly used technique for impurity profiling of clobazam, future research should focus on optimizing these methods for enhanced sensitivity, selectivity, and efficiency, particularly in complex matrices like human plasma.

Advances in analytical methodologies to be explored include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS): This combination offers superior resolution, sensitivity, and specificity compared to conventional HPLC-UV methods. The development of a validated UHPLC-MS/MS method would allow for the reliable detection of trace levels of this compound.

Chiral Chromatography: If the synthesis or degradation of clobazam leads to the formation of stereoisomers of this compound, the development of chiral separation methods will be necessary to resolve and quantify each enantiomer.

Development of Certified Reference Materials: The availability of a certified reference standard for this compound is crucial for the accurate calibration and validation of analytical methods.

A summary of analytical techniques for impurity detection is provided in Table 2.

Analytical TechniqueSensitivitySelectivityApplication in Complex Matrices
HPLC-UV ModerateModerateGood, but may be limited by matrix interference.
UHPLC-MS/MS HighHighExcellent, provides structural confirmation.
Chiral Chromatography Moderate to HighHigh (for enantiomers)Essential for resolving stereoisomers.

Role of Isomeric Impurities in Drug Development and Regulatory Science Advancements

The presence of isomeric impurities such as this compound underscores the broader challenges in drug development and the need for continuous advancements in regulatory science. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.

Future directions in this area should focus on:

Structure-Activity Relationship (SAR) and In Silico Toxicology: The development of predictive computational models to assess the potential toxicity of impurities based on their chemical structure. This could help in prioritizing which impurities require more extensive toxicological evaluation.

Risk-Based Approaches to Impurity Qualification: Further refinement of risk-assessment frameworks to determine the acceptable levels of specific impurities based on their potential biological activity and the intended patient population.

Harmonization of Regulatory Standards: Continued international collaboration to harmonize the requirements for impurity profiling and control, ensuring consistent standards for drug quality and safety worldwide.

The impact of isomeric impurities on drug efficacy and safety is a critical consideration in pharmaceutical development. A thorough understanding of the formation, characterization, and biological activity of impurities like this compound is essential for ensuring the quality and safety of clobazam-containing medications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Deschloro-8-chloro Clobazam in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats to minimize skin contact. Safety goggles are recommended if aerosolization is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Prolonged exposure should be mitigated through controlled environments .
  • Storage : Store in airtight containers at room temperature (20–25°C), away from ignition sources and static discharge risks .
  • Spill Management : Mechanically collect spills using non-reactive tools (e.g., glass scoops) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. Which analytical techniques are most effective for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for detecting low concentrations in biological matrices. Use deuterated internal standards (e.g., clobazam-d4) to improve accuracy .
  • High-Performance Liquid Chromatography (HPLC) : Suitable for purity assessments. Optimize mobile phases (e.g., acetonitrile:phosphate buffer) to resolve structural analogs .
  • Validation Parameters : Include linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%) to meet FDA bioanalytical guidelines .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Pre-test/Post-test Design : Expose samples to stressors (light, humidity, temperature) and compare degradation products via HPLC at baseline, 1-week, and 4-week intervals .
  • Control Groups : Include inert atmospheres (e.g., nitrogen) to isolate oxidative degradation pathways .
  • Data Interpretation : Use Arrhenius equations to predict shelf-life under accelerated conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer :

  • Variable Selection : Test factors like reaction temperature (80–120°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (e.g., DMF vs. THF) .
  • Interaction Analysis : Use a 2³ factorial design to identify synergistic effects. For example, high temperature with low catalyst may improve yield while reducing byproducts .
  • Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .

Q. What methodological approaches resolve contradictions in metabolic pathway data between this compound and its analogs?

  • Methodological Answer :

  • Comparative In Vitro Studies : Use human liver microsomes to assess CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2C19) and compare kinetics (Km, Vmax) with N-desmethylclobazam .
  • Isotopic Tracer Studies : Label the 8-chloro position with ¹⁴C to track metabolic fate in rodent models, differentiating phase I (oxidation) and phase II (glucuronidation) pathways .
  • Computational Modeling : Apply molecular docking simulations to predict binding affinities for hepatic enzymes, reconciling disparities in observed vs. theoretical metabolite profiles .

Q. What strategies are recommended for integrating this compound research into broader benzodiazepine pharmacological frameworks?

  • Methodological Answer :

  • Theoretical Anchoring : Link studies to the GABA-A receptor modulation hypothesis, using electrophysiological assays (e.g., patch-clamp) to compare efficacy with clobazam .
  • Cross-Compound Analysis : Conduct meta-analyses of pharmacokinetic parameters (t½, Cmax) across benzodiazepines to identify structure-activity trends .
  • Translational Bridging : Design rodent behavioral assays (e.g., elevated plus maze) to correlate receptor occupancy with anxiolytic effects, contextualizing findings within existing pharmacodynamic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.